molecular formula C29H26N4O3 B2825231 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide CAS No. 728028-92-0

4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No. B2825231
CAS RN: 728028-92-0
M. Wt: 478.552
InChI Key: QGFNDUKHEGSZTP-UHFFFAOYSA-N
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Description

4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C29H26N4O3 and its molecular weight is 478.552. The purity is usually 95%.
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Scientific Research Applications

Luminescence and Material Science

One study discusses compounds structurally similar to the given chemical, highlighting their luminescent properties in solution and solid state, forming nano-aggregates with enhanced emission in aqueous solution. Their luminescent behavior changes based on the solvent's polarity, and they show reversible transitions between crystalline and amorphous states upon grinding and annealing, demonstrating potential for use in materials science and optoelectronics (Srivastava et al., 2017).

Antiviral Activity

Another study designed compounds related to the given chemical structure to test as antirhinovirus agents, showing significant antiviral activity. This suggests potential applications in developing new therapeutic agents for viral infections (Hamdouchi et al., 1999).

Cancer Research

Further research into compounds structurally related to the given chemical revealed their role as histone deacetylase (HDAC) inhibitors, indicating potential applications in cancer therapy by modulating gene expression to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been characterized from the actinobacterium mycobacterium tuberculosis , suggesting potential targets in bacterial species.

Pharmacokinetics

Its molecular weight (as per a similar compound ) suggests it may have suitable properties for absorption and distribution

Result of Action

Given the potential involvement in cholesterol and cholate degradation , it may influence lipid metabolism and related cellular processes.

properties

IUPAC Name

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3/c1-18-6-5-15-32-17-25(31-26(18)32)20-7-4-8-21(16-20)30-27(34)19-11-13-22(14-12-19)33-28(35)23-9-2-3-10-24(23)29(33)36/h4-8,11-17,23-24H,2-3,9-10H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFNDUKHEGSZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N5C(=O)C6CCCCC6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

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